molecular formula C6H16O5P2 B15341432 Diethyl dimethyldiphosphonate CAS No. 32288-17-8

Diethyl dimethyldiphosphonate

Cat. No.: B15341432
CAS No.: 32288-17-8
M. Wt: 230.14 g/mol
InChI Key: YCQJGVYQCXLCBH-UHFFFAOYSA-N
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Description

Diethyl dimethyldiphosphonate is a high-purity organophosphorus compound of significant interest in synthetic organic chemistry. Its primary research value lies in its potential application in Horner-Wadsworth-Emmons (HWE) reactions, a cornerstone method for the stereoselective formation of carbon-carbon double bonds . In these reactions, molecules of this nature can serve as key precursors or reagents for the generation of vinyl phosphonates, which are valuable intermediates and bioisosteres for phosphate esters in medicinal chemistry and chemical biology . The structural motif of a diphosphonate is often explored in the development of enzyme inhibitors, particularly for targeting metabolic pathways. For instance, related vinyl phosphonate derivatives have been investigated as potent, sub-nanomolar inhibitors of enzymes like 3-dehydroquinate synthase (DHQS), a target in the development of antimicrobial agents . Researchers value this compound for its utility in constructing complex molecular architectures with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32288-17-8

Molecular Formula

C6H16O5P2

Molecular Weight

230.14 g/mol

IUPAC Name

1-[[ethoxy(methyl)phosphoryl]oxy-methylphosphoryl]oxyethane

InChI

InChI=1S/C6H16O5P2/c1-5-9-12(3,7)11-13(4,8)10-6-2/h5-6H2,1-4H3

InChI Key

YCQJGVYQCXLCBH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OP(=O)(C)OCC

Origin of Product

United States

Preparation Methods

Diethyl dimethyldiphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable halide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Related Phosphonate Compounds

The search results focus on diethyl phosphite , dimethyl methylphosphonate (DMMP) , and diethyl methylphosphonate (DEMP) , which share structural similarities but differ in functionality. Key reactions for these analogs include:

Hydrophosphonylation

  • Diethyl phosphite reacts with aldehydes (Abramov reaction) or imines (Pudovik/Kabachnik–Fields reactions) to form α-hydroxyphosphonates or aminophosphonates, respectively .

  • Example with aldehydes:
    (C2H5O)2P(O)H+RCHO(C2H5O)2P(O)CH(OH)R(C_2H_5O)_2P(O)H + RCHO \rightarrow (C_2H_5O)_2P(O)CH(OH)R

Radical Reactions

  • DEMP and DMMP undergo hydrogen abstraction by hydroxyl radicals (- OH), forming carbon-centered radicals that react with oxygen to yield phosphonic acid monoesters .
    Rate Constants :

    CompoundRate Constant (M⁻¹s⁻¹)
    DMMP$(2 \pm 1) \times 10^8$
    DEMP$(6 \pm 1) \times 10^8$

Atmospheric Degradation

  • DEMP reacts with OH radicals in the atmosphere, producing ethyl methylphosphonate ($C_2H_5OP(O)(OH)CH_3$) and secondary products like CO₂ and formaldehyde .

Michaelis–Arbuzov Reaction

  • Trimethyl phosphite reacts with iodomethane to form dimethyl methylphosphonate :
    P(OCH3)3+CH3ICH3PO(OCH3)2+CH3OCH3P(OCH_3)_3 + CH_3I \rightarrow CH_3PO(OCH_3)_2 + CH_3OCH_3

Atherton–Todd Reaction

  • Diethyl phosphite reacts with CCl₄ and amines to form phosphoramidates .

Key Challenges

  • Nomenclature Issues : "Diethyl dimethyldiphosphonate" is not an IUPAC-recognized name. Valid diphosphonates (e.g., methylene diphosphonate, MDP) contain two phosphonate groups linked by a carbon bridge .

  • Synthetic Feasibility : Diphosphonates like MDP are typically synthesized via condensation reactions, but no industrial routes for ethyl/methyl-substituted analogs are documented .

Suggested Alternatives

If the target compound involves two phosphonate groups , consider:

  • Methylene Diphosphonate (MDP) : Used in radiopharmaceuticals for bone imaging .

  • Ethane-1-hydroxy-1,1-diphosphonate (EHDP) : A bone-seeking agent with comparable reactivity to MDP .

Scientific Research Applications

Diethyl dimethyldiphosphonate has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various phosphonate compounds, which are important intermediates in organic synthesis. In biology and medicine, phosphonates derived from this compound are studied for their potential as antiviral and antibacterial agents. Additionally, this compound is used in the development of flame retardants and plasticizers in the industrial sector .

Mechanism of Action

The mechanism of action of diethyl dimethyldiphosphonate involves its ability to interact with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The phosphonate group in the compound is known to mimic phosphate groups, allowing it to interfere with enzyme functions that rely on phosphorylation. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Key Observations :

  • DEMDP’s diphosphonate structure distinguishes it from mono-phosphonates, influencing its molecular weight, solubility, and reactivity.
  • Substituents (e.g., hydroxymethyl, amino) in analogs confer unique chemical properties, such as hydrogen bonding or coordination capabilities .

DEMDP

  • Pathway : Forms during VX hydrolysis via condensation of EMPA under MOF catalysis. Reaction conditions (e.g., aqueous environment, MOF activation) significantly influence yield .
  • Detection : $^{31}$P NMR spectroscopy tracks DEMDP formation alongside EMPA, with peaks at δ ≈ 25–35 ppm for phosphonate species .

Physicochemical Properties

Limited data exist for DEMDP, but inferences can be drawn from analogs:

  • Solubility: Mono-phosphonates like dimethyl methylphosphonate (DMMP) are water-miscible due to polar ester groups , whereas DEMDP’s dimeric structure may reduce hydrophilicity.
  • Thermal Stability : DMMP exhibits a flash point of 156°C ; DEMDP’s stability under thermal stress is unstudied.
  • Reactivity: DEMDP’s diphosphonate structure may enhance chelation with metal ions, unlike mono-phosphonates .

Research Findings and Case Studies

  • DEMDP in Decontamination : MOF-catalyzed hydrolysis of VX achieves >90% conversion to EMPA and DEMDP within 12 hours, highlighting its role in nerve agent neutralization .
  • Aminophosphonates in Drug Design: Compounds like Diethyl (benzamido(diisopropoxyphosphoryl)methyl)phosphonate show promise as protease inhibitors, leveraging phosphonate-metal interactions .

Biological Activity

Diethyl dimethyldiphosphonate (DEEDP) is a phosphonate compound that has garnered attention for its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article explores the biological activity of DEEDP, focusing on its mechanisms of action, toxicological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two ethyl groups and two dimethylphosphonate groups. Its chemical formula is C6H15O4P2C_6H_{15}O_4P_2, and it is classified as a diphosphonate. The compound's structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Toxicological Effects :
    • Studies have shown that DEEDP exhibits nephrotoxic effects, particularly in male rats. A significant increase in kidney weights and alpha(2u)-globulin accumulation was observed following administration of DEEDP, indicating potential renal toxicity .
    • In a long-term carcinogenesis study, DEEDP exposure led to an increased incidence of kidney tumors in male rats after two years, highlighting its potential carcinogenic properties .
  • Biotransformation :
    • DEEDP undergoes rapid biotransformation in vivo. Following administration, metabolites such as ethyl ethylphosphonate and ethylphosphonate were identified in urine, indicating that DEEDP is efficiently absorbed and excreted by the body .
    • The metabolic pathway suggests that DEEDP may influence various biological processes through its metabolites.
  • Immunological Activity :
    • Research indicates that diphosphonates can act as phosphoantigens, stimulating Vγ9Vδ2 T-cells, which are crucial in immune responses against infections and tumors. This activity was enhanced when a second phosphorus atom was introduced into the structure .

Case Studies

  • A study involving male Fischer-344 rats administered with DEEDP showed dose-dependent increases in kidney toxicity markers. Specifically, doses of 50 mg/kg and 100 mg/kg were used to evaluate renal effects over five consecutive days .
  • Another investigation into the effects of diphosphonates on immune cells revealed significant stimulation of Vγ9Vδ2 T-cells at low concentrations (EC50 = 0.91 nM), suggesting potential therapeutic applications in immunotherapy .

Data Table: Summary of Biological Effects

Study ReferenceDosing RegimenObserved EffectsKey Findings
50-100 mg/kgKidney toxicityIncreased kidney weights; alpha(2u)-globulin levels
Varying dosesImmune cell activationEnhanced Vγ9Vδ2 T-cell stimulation at low concentrations

Q & A

Q. What are the established synthetic routes for diethyl dimethyldiphosphonate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification of phosphorylated intermediates. A validated three-step approach includes:

Phosphorylation: Reacting dimethylphosphonate with a chlorinating agent (e.g., PCl₃) to form a reactive intermediate.

Esterification: Introducing diethyl groups via alcoholysis under anhydrous conditions.

Purification: Distillation or column chromatography to isolate the product (purity >95%) .

Critical Parameters:

  • Temperature: Excess heat (>100°C) may lead to side reactions (e.g., hydrolysis or decomposition).
  • Solvent Choice: Anhydrous toluene or THF minimizes competing hydrolysis.
  • Catalysts: Lewis acids (e.g., MgCl₂) improve esterification efficiency.

Example Yield Optimization Table:

StepReagent RatioTemp. (°C)Yield (%)
11:1.2 (PCl₃)0–585
21:3 (EtOH)60–7078
395

Reference: Multi-step synthesis protocols for analogous diphosphonates are detailed in .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ³¹P NMR: A singlet near δ 25–30 ppm confirms the diphosphonate structure. Splitting indicates impurities or asymmetric environments .
    • ¹H/¹³C NMR: Ethyl group protons (δ 1.2–1.4 ppm) and methyl-phosphorus couplings (²J~12 Hz) validate substituents.
  • X-Ray Crystallography: Resolves bond angles (e.g., P–O–C ≈ 120°) and confirms stereochemistry. Requires single crystals grown via slow evaporation in hexane/ethyl acetate .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peaks (e.g., m/z 257 for C₆H₁₅O₆P₂). Fragmentation patterns distinguish structural isomers .

Reference: Crystallographic symmetry codes and unit cell parameters for related compounds are provided in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer: Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) often arise from:

  • Trace Moisture: Even 0.1% H₂O accelerates hydrolysis. Use Karl Fischer titration to quantify water in solvents .
  • Isomeric Purity: Steric effects from methyl/ethyl groups alter reaction pathways. Validate purity via HPLC (C18 column, acetonitrile/water eluent) .
  • Catalytic Traces: Metal residues (e.g., from glassware) can catalyze side reactions. Chelate with EDTA pre-treatment .

Case Study: Conflicting reports on hydrolysis half-life (t₁/₂ = 2–8 hrs at pH 7) were resolved by standardizing buffer ionic strength (0.1 M KCl) and temperature (25±0.5°C) .

Q. What strategies mitigate thermal instability during high-temperature applications of this compound?

Methodological Answer: The compound degrades above 150°C via P–O bond cleavage. Mitigation approaches include:

  • Additives: Radical scavengers (e.g., BHT) suppress decomposition (10% increase in thermal stability at 1% w/w) .
  • Inert Atmosphere: N₂ or Ar prevents oxidative degradation (TGA shows 20°C stability improvement under N₂) .
  • Encapsulation: Microencapsulation in silica matrices extends usable temperature range to 200°C .

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., alkaline phosphatases). Focus on phosphonate–metal ion interactions (ΔG < −8 kcal/mol suggests strong binding) .
  • MD Simulations: GROMACS simulations (CHARMM36 force field) assess conformational stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (σ > 0.5) enhance inhibition potency by 40% .

Reference: Quantum chemistry-based profiling for analogous compounds is detailed in .

Q. Safety and Handling Considerations

  • Storage: Store in amber glass under Ar at −20°C. Shelf life: 12 months .
  • Spill Management: Neutralize with 10% NaHCO₃ and adsorb with vermiculite. Avoid aqueous washes to prevent hydrolysis .

Q. Key Research Gaps Identified

Limited in vivo toxicokinetic data for chronic exposure (prioritize OECD 453-compliant studies).

Mechanistic insights into P–C bond cleavage under photolytic conditions.

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